1-(3-Methoxyphenyl)cyclohexan-1-ol chemical properties
1-(3-Methoxyphenyl)cyclohexan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Methoxyphenyl)cyclohexan-1-ol
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS No. 1884-42-0), a key tertiary alcohol intermediate in synthetic organic chemistry. While not a household name itself, this molecule serves as the foundational scaffold for the synthesis of several pharmacologically significant compounds, most notably the centrally acting analgesic, Tramadol.[1][2] This document delves into the core chemical properties, synthesis, structural characterization, reactivity, and primary applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal relationships behind its chemical behavior and the strategic considerations in its synthesis and handling.
Core Chemical Identity and Physicochemical Properties
1-(3-Methoxyphenyl)cyclohexan-1-ol is a tertiary benzylic alcohol. The molecule integrates a planar, electron-rich methoxy-substituted phenyl ring with a saturated, conformationally flexible cyclohexyl ring, joined by a quaternary carbinol center. This unique structural combination dictates its physical properties and chemical reactivity.
The formal IUPAC name for this compound is 1-(3-methoxyphenyl)cyclohexan-1-ol .[3] Its core properties are summarized in the table below, derived from computational data.[3]
| Property | Value | Source |
| CAS Number | 1884-42-0 | [3] |
| Molecular Formula | C₁₃H₁₈O₂ | [3] |
| Molecular Weight | 206.28 g/mol | [3] |
| IUPAC Name | 1-(3-methoxyphenyl)cyclohexan-1-ol | [3] |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Appearance | Pale yellow oil (predicted) | Inferred |
Synthesis and Purification: The Grignard Approach
The most direct and industrially relevant method for synthesizing 1-(3-methoxyphenyl)cyclohexan-1-ol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, 3-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone.[4]
The causality behind this choice is twofold: the high nucleophilicity of the Grignard reagent ensures efficient C-C bond formation, and the commercial availability of the starting materials makes it economically viable. The entire process hinges on the exclusion of water and protic solvents, which would instantly quench the highly basic Grignard reagent, terminating the reaction.
Experimental Protocol: Grignard Synthesis
Safety Precaution: This procedure involves pyrophoric reagents and anhydrous solvents. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an argon atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).
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Slowly add a solution of 3-bromoanisole in the anhydrous solvent via the dropping funnel. An exothermic reaction should initiate. If not, gentle warming may be required.
-
Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 3-methoxyphenylmagnesium bromide reagent.
-
-
Addition of Cyclohexanone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of cyclohexanone in the same anhydrous solvent. This step is highly exothermic and slow addition is critical to control the reaction temperature and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide salt formed and protonates the alcohol.
-
Transfer the mixture to a separatory funnel. The organic layer will contain the desired product.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, typically a pale yellow oil.
-
Further purification can be achieved via vacuum distillation or flash column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Grignard synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-ol.
Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While dedicated published spectra for this specific intermediate are not widely available, its structure allows for accurate prediction of its spectral features based on established principles.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of the hydroxyl, aromatic, and ether functional groups.
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O-H Stretch: A strong, very broad absorption band is expected in the region of 3600-3200 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.
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C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹ ). Aliphatic C-H stretches from the cyclohexyl ring will be visible as strong bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹ ).
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Aromatic C=C Stretches: Two to three medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl ring.
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C-O Stretches: This is a key diagnostic region. A strong absorption band between 1210-1100 cm⁻¹ is characteristic of the C-O stretch of a tertiary alcohol.[5] Additionally, a strong, sharp band corresponding to the aryl-O-CH₃ ether stretch will be present, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecular structure.
¹H NMR (Proton NMR):
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Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the 1,3-disubstituted phenyl ring will appear in this region as a complex series of multiplets.
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Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.
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Hydroxyl Proton (δ ~1.5-4.0 ppm): The -OH proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
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Cyclohexyl Protons (δ ~1.2-2.0 ppm): The ten protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon bearing the methoxy group (C-O) will be the most downfield (near 160 ppm). The quaternary carbon attached to the cyclohexyl ring will also be in this region. The remaining four CH carbons will appear between ~110-130 ppm.[6]
-
Carbinol Carbon (δ ~70-80 ppm): The quaternary carbon atom bonded to the hydroxyl group (C-OH) is a key diagnostic signal in this region.
-
Methoxy Carbon (δ ~55 ppm): A distinct signal for the -OCH₃ carbon is expected around 55 ppm.[7]
-
Cyclohexyl Carbons (δ ~20-40 ppm): Signals for the five distinct carbon environments within the cyclohexyl ring will appear in the upfield aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of Water (M-18): A prominent peak at m/z = 188 is expected due to the facile dehydration of the tertiary alcohol, forming a stable tertiary carbocation which rearranges to 1-(3-methoxyphenyl)cyclohex-1-ene.
-
Loss of Methyl Radical (M-15): A peak at m/z = 191 from the loss of a methyl radical from the methoxy group is possible.
-
Benzylic Cleavage: Cleavage of bonds on the cyclohexyl ring alpha to the phenyl group can lead to various fragment ions.
-
Chemical Reactivity and Potential Transformations
The reactivity of 1-(3-methoxyphenyl)cyclohexan-1-ol is governed by its tertiary benzylic alcohol nature and the electron-rich aromatic ring.
Reactions of the Tertiary Alcohol Group
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Dehydration: Tertiary alcohols undergo rapid acid-catalyzed dehydration because the mechanism proceeds through a stable tertiary carbocation intermediate. Treatment with acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat will readily eliminate water to form the alkene, 1-(3-methoxyphenyl)cyclohex-1-ene .[8] This is often the primary competing side reaction during synthesis if conditions are too acidic or hot.
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Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions (e.g., using PCC, KMnO₄, or CrO₃). This is because they lack a hydrogen atom on the carbinol carbon. Forced oxidation under harsh conditions leads to C-C bond cleavage.
-
Substitution (Sₙ1): In the presence of strong hydrohalic acids (e.g., HBr, HCl), the -OH group can be protonated to form a good leaving group (H₂O), leading to the formation of a stable tertiary carbocation, which is then attacked by the halide nucleophile to yield a substitution product.
Reactions of the Aromatic Ring
The methoxy group (-OCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. The positions ortho (C2, C6) and para (C4) to the methoxy group are electronically enriched and thus susceptible to attack by electrophiles. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation, although reaction conditions must be carefully chosen to avoid side reactions at the alcohol functional group.
Reactivity Pathways Diagram
Caption: Key reactivity pathways for 1-(3-Methoxyphenyl)cyclohexan-1-ol.
Applications in Drug Development
The principal application of 1-(3-methoxyphenyl)cyclohexan-1-ol is as an advanced intermediate in the synthesis of Tramadol.[1][9] Tramadol is 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. The synthesis of Tramadol involves a Mannich reaction with cyclohexanone, formaldehyde, and dimethylamine to first produce 2-[(dimethylamino)methyl]cyclohexanone. This ketone is then reacted with 3-methoxyphenylmagnesium bromide in a Grignard reaction.[10][11]
Alternatively, 1-(3-methoxyphenyl)cyclohexan-1-ol can be seen as the core scaffold upon which further functionalization can occur. Its structure is a valuable starting point for medicinal chemistry programs aiming to develop new analgesics or other centrally-acting agents by exploring modifications to the cyclohexyl ring or the aromatic system.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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